molecular formula C8H4Br2N2 B1596595 2,3-Dibromoquinoxaline CAS No. 23719-78-0

2,3-Dibromoquinoxaline

Cat. No. B1596595
CAS RN: 23719-78-0
M. Wt: 287.94 g/mol
InChI Key: VBZDMKSVSNFQSG-UHFFFAOYSA-N
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Description

2,3-Dibromoquinoxaline is a heterocyclic organic compound with the chemical formula C8H4Br2N2. It is a well-known building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. In recent years, 2,3-dibromoquinoxaline has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Antifungal Activity

2,3-Dibromoquinoxaline and its derivatives, like 2,3-dimethylquinoxaline, have been explored for their antifungal properties. A study by Alfadil et al. (2021) assessed the antifungal activity of 2,3-dimethylquinoxaline in vitro against various pathogenic fungi, including Candida and Aspergillus species. The study also evaluated its effectiveness in vivo against oral candidiasis in a mouse model, highlighting the potential of quinoxaline derivatives in treating fungal infections (Alfadil et al., 2021).

Antimicrobial and Antibacterial Properties

Quinoxaline derivatives have shown significant antimicrobial and antibacterial activities. El-Atawy et al. (2019) synthesized various 2,3-disubstituted quinoxalines and tested them against multiple bacterial and fungal strains. The results demonstrated notable antibacterial and antifungal efficacy, suggesting these compounds' potential in developing new antimicrobial agents (El-Atawy et al., 2019).

Analytical Methods in Biology

The derivatives of 2,3-Dibromoquinoxaline, such as 2-methylquinoxaline, have applications in analytical methods for biological studies. Taïbi et al. (2019) used these compounds in analytical methods like GC-MS for serum monitoring of methylglyoxal, a biomarker in bovine hepatobiliary distomatosis. This showcases the role of quinoxaline derivatives in developing diagnostic tools for veterinary and possibly human health (Taïbi et al., 2019).

Photovoltaic Performance Enhancement

Quinoxaline-based conjugated polymers, including derivatives of 2,3-Dibromoquinoxaline, have been investigated for improving photovoltaic performance. Ouyang et al. (2015) synthesized new quinoxaline derivatives and incorporated them into donor–acceptor copolymers. These compounds demonstrated enhanced absorption in the visible region and improved the performance of polymer solar cells, indicating their potential in renewable energy technologies (Ouyang et al., 2015).

Corrosion Inhibition

2,3-Dibromoquinoxaline and its derivatives also find application in corrosion inhibition. Obot and Obi-Egbedi (2010) discovered that 2,3-diphenylbenzoquinoxaline, a derivative, effectively inhibits mild steel corrosion in sulfuric acid. This suggests the utility of these compounds in protecting industrial materials from corrosive environments (Obot & Obi-Egbedi, 2010).

properties

IUPAC Name

2,3-dibromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZDMKSVSNFQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347771
Record name 2,3-Dibromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromoquinoxaline

CAS RN

23719-78-0
Record name 2,3-Dibromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dibromoquinoxaline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
TQ Hung, NN Thang, TT Dang, K Ayub… - Organic & …, 2014 - pubs.rsc.org
A series of indolo[2,3-b]quinoxaline derivatives were efficiently synthesized from 2,3-dibromoquinoxaline by two pathways. A one-pot approach using Pd-catalyzed two-fold C–N …
Number of citations: 40 pubs.rsc.org
S Ucar, S Eşsiz, A Daştan - Tetrahedron, 2017 - Elsevier
The synthesis of brominated quinoxaline derivatives starting from several kinds of quinoxaline by different bromination strategies was studied. First the synthesis of some brominated …
Number of citations: 11 www.sciencedirect.com
S Cacchi, G Fabrizi, LM Parisi, R Bernini - Synlett, 2004 - thieme-connect.com
2-Aryl and 2-heteroaryl pyrrolo [2, 3-b] quinoxalines have been prepared in good to high yield through the reaction of 1-alkynes with 2-bromo-3-trifluoroacetamidoquinoxaline in the …
Number of citations: 21 www.thieme-connect.com
GA Sadykhov, EV Verbitskiy - Chemistry of Heterocyclic Compounds, 2022 - Springer
In this minireview, we cover new methods for the synthesis of indolo[2,3-b]quinoxaline derivatives that have been published over the previous decade. The majority of the approaches …
Number of citations: 1 link.springer.com
D Wang, Y Wang, J Zhao, L Li, L Miao, H Sun, P Yu - Tetrahedron, 2016 - Elsevier
A novel, simple and practical method for the regioselective halogenation of fused heterocyclic N-oxides has been developed. It employs Vilsmeier reagent, generated in situ by POX 3 …
Number of citations: 28 www.sciencedirect.com
M Schlosser, F Cottet - European Journal of Organic Chemistry, 2002 - Wiley Online Library
Heating with bromotrimethylsilane converts 2‐chloropyridine into 2‐bromopyridine and 2‐chloro‐6‐methylpyridine into 2‐bromo‐6‐methylpyridine. Both 2‐chloropyridines and 2‐…
B Prasad, KS Kumar, PV Babu, K Anusha… - Tetrahedron …, 2012 - Elsevier
AlCl 3 facilitated C–N bond forming reaction between 2,3-dichloroquinoxaline and anilines affording a convenient method for the preparation of N-aryl substituted 3-chloroquinoxalin-2-…
Number of citations: 28 www.sciencedirect.com
A Arcadi, S Cacchi, G Fabrizi, LM Parisi - Tetrahedron letters, 2004 - Elsevier
2,3-Disubstituted pyrrolo[2,3-b]quinoxalines have been prepared in good to high yield through the reaction of 2-alkynyl-3-trifluoroacetamidoquinoxalines with aryl and vinyl halides or …
Number of citations: 32 www.sciencedirect.com
P Langer - Synlett, 2022 - thieme-connect.com
The combination of regioselective palladium-catalyzed C–C with twofold C–N couplings allows for the synthesis of a variety of heterocyclic ring systems. Starting materials include …
Number of citations: 4 www.thieme-connect.com
W Hu, S Zhang - The Journal of Organic Chemistry, 2015 - ACS Publications
An environmentally benign and efficient method has been developed for the synthesis of phenothiazines via a tandem iron-catalyzed C–S/CN cross-coupling reaction. Some of the …
Number of citations: 42 pubs.acs.org

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